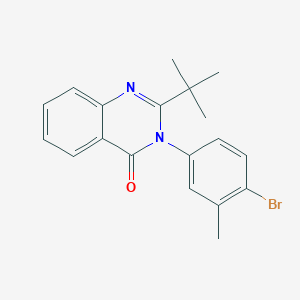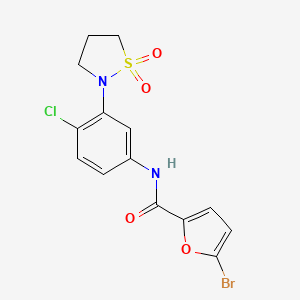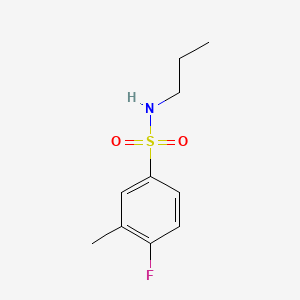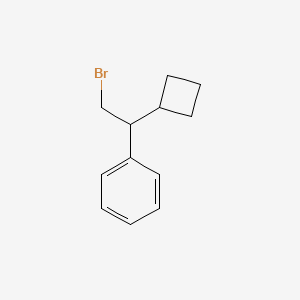
3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone, also known as 4-Bromo-3-methyl-2-(tert-butyl)-4H-quinazolin-4-one, is a quinazolinone-based compound with a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a heterocyclic compound containing two nitrogen atoms in a five-membered ring, and it is a highly versatile synthetic building block. It can be used as a starting material for the synthesis of other compounds, as well as for the preparation of a variety of drug-like molecules.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
The compound 3-(4-bromo-3-methylphenyl)-2-(tert-butyl)-4(3H)-quinazolinone is part of a broader class of quinazolinone derivatives, which have been extensively studied for their diverse biological and pharmacological activities. Though specific research directly focusing on this compound was not found, insights into the general applications and significance of the quinazolinone moiety can be derived from related studies.
Hypolipidemic Activities
Quinazolinones have been synthesized to investigate their structure-activity relationship in hypolipidemic drug development. Analogues similar to the mentioned compound have demonstrated potential in lowering triglyceride and total cholesterol levels in preclinical models, showcasing their significance in addressing lipid disorders (Kurogi et al., 1996).
Antifungal and Antimicrobial Agents
Derivatives of 4(3H)-quinazolinone, including those with bromo and methyl substitutions, have been explored for their antifungal and antimicrobial properties. These compounds exhibit broad-spectrum biological activities, making them valuable for developing new antimicrobial agents (Chaurasia et al., 1980).
Corrosion Inhibition
Novel quinazolinone derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the application of quinazolinones in industrial settings to protect metals from corrosion, demonstrating their versatility beyond biomedical applications (Errahmany et al., 2020).
Analgesic Activity
Some 4(3H)-quinazolinone derivatives have shown significant analgesic activity in preclinical models, suggesting their potential in pain management and the development of new analgesics (Osarodion, 2023).
Synthetic Methodologies
The synthesis of quinazolinone derivatives, including those with bromo and methyl groups, has been optimized through various methodologies, highlighting the compound's relevance in synthetic organic chemistry and drug discovery efforts (Saleh et al., 2003).
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-tert-butylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-12-11-13(9-10-15(12)20)22-17(23)14-7-5-6-8-16(14)21-18(22)19(2,3)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQCFWQFHCMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)